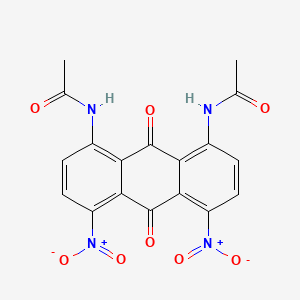
Acetamide, N,N'-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis- is a complex organic compound characterized by its unique structure, which includes an anthracene backbone with nitro and oxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis- typically involves multi-step organic reactions The process begins with the preparation of the anthracene derivative, followed by nitration to introduce nitro groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N’-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of corresponding amines, while substitution reactions can yield various derivatives depending on the nucleophile.
Applications De Recherche Scientifique
Acetamide, N,N’-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N,N’-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the anthracene backbone can intercalate with DNA, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis-
- Acetamide, N-(9,10-dihydro-9,10-dioxo-2-anthracenyl)-
Uniqueness
Acetamide, N,N’-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis- is unique due to the presence of both nitro and oxo groups on the anthracene backbone, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and molecular interactions.
Propriétés
Numéro CAS |
68213-93-4 |
|---|---|
Formule moléculaire |
C18H12N4O8 |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
N-(8-acetamido-4,5-dinitro-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C18H12N4O8/c1-7(23)19-9-3-5-11(21(27)28)15-13(9)17(25)14-10(20-8(2)24)4-6-12(22(29)30)16(14)18(15)26/h3-6H,1-2H3,(H,19,23)(H,20,24) |
Clé InChI |
QZNQEOQENXBFPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)NC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
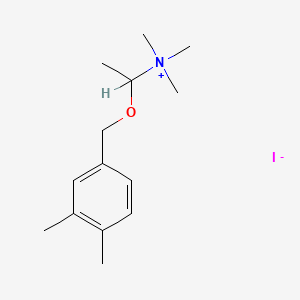
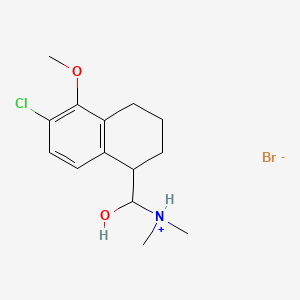
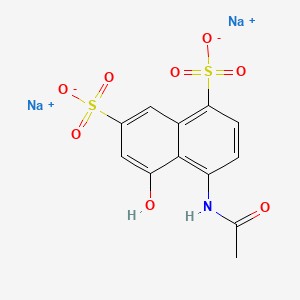
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
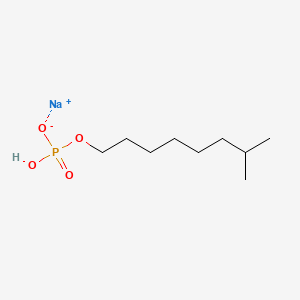
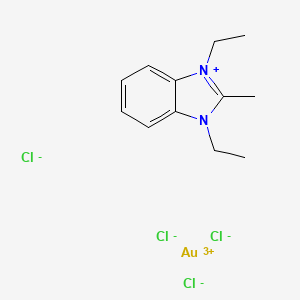
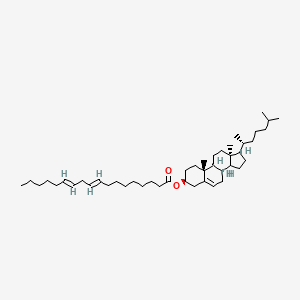
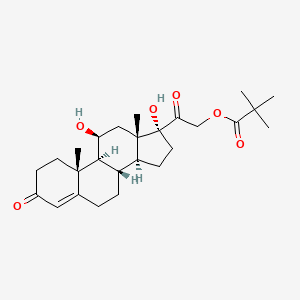
![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
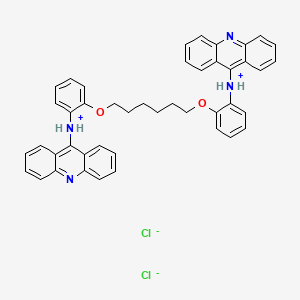
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)

![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
